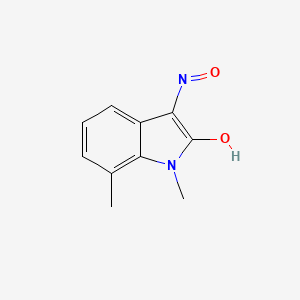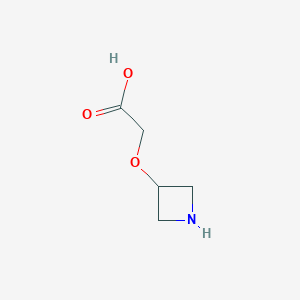
(3Z)-1,7-dimetil-1H-indol-2,3-diona 3-oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyimino)-1,7-dimethylindolin-2-one is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)-1,7-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
The primary target of (3Z)-1,7-dimethyl-1H-indole-2,3-dione 3-oxime is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with its target, potentially leading to changes in the biochemical signals regulated by mapk10 .
Biochemical Pathways
The compound is likely to affect the pathways regulated by MAPK10. For instance, it has been shown that indirubin-3-oxime, a similar compound, can prevent H2O2-induced neuronal apoptosis by concurrently inhibiting GSK3β and the ERK pathway . It also stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway .
Pharmacokinetics
It is known that similar compounds are absorbed and excreted predominantly via the kidneys . The clearance from plasma is equivalent to the metabolic clearance because almost no unchanged compound is excreted .
Result of Action
It has been shown that similar compounds can suppress colistin resistance in klebsiella pneumoniae , indicating potential antimicrobial effects. Additionally, oximes have been shown to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one typically involves the reaction of 1,7-dimethylindolin-2-one with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to facilitate the formation of the hydroxyimino group at the 3-position of the indolinone ring .
Industrial Production Methods
While specific industrial production methods for 3-(Hydroxyimino)-1,7-dimethylindolin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyimino)-1,7-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted indolinone compounds. These products can have different biological and chemical properties, making them useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine
- Ethyl cyanohydroxyiminoacetate
- 3-Hydroxyimino Quinic Acid
Uniqueness
3-(Hydroxyimino)-1,7-dimethylindolin-2-one is unique due to its specific structural features, such as the presence of the hydroxyimino group at the 3-position and the dimethyl substitution on the indolinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
1,7-dimethyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(11-14)10(13)12(2)9(6)7/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDFXEXXLTUIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)


![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/new.no-structure.jpg)

![ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2466912.png)
![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)
![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2466918.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)
![3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466920.png)


